4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide
Description
4-(4-Methyl-1H-pyrazol-1-yl)-2-(propylamino)butanamide is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 4-position, coupled to a butanamide backbone modified by a propylamino side chain. Pyrazole derivatives are widely studied in medicinal chemistry due to their versatile biological activities, including kinase inhibition, antimicrobial properties, and modulation of neurotransmitter systems. The methyl substituent on the pyrazole ring likely enhances metabolic stability compared to halogenated analogs, as alkyl groups are less prone to enzymatic degradation than halogens.
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(4-methylpyrazol-1-yl)-2-(propylamino)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-3-5-13-10(11(12)16)4-6-15-8-9(2)7-14-15/h7-8,10,13H,3-6H2,1-2H3,(H2,12,16) |
InChI Key |
RSBLZIWFFXPLDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CCN1C=C(C=N1)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using methyl iodide to introduce the methyl group at the 4-position.
Amidation: The final step involves the reaction of the alkylated pyrazole with 2-(propylamino)butanoic acid or its derivatives under appropriate conditions to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
- Methyl vs. Iodo Substituent: The methyl analog’s lower molecular weight (~224 vs. 336 g/mol) and reduced lipophilicity (logP ~1.2 vs.
- Electron-Donating vs. Electron-Withdrawing Groups : The methyl group (electron-donating) could stabilize the pyrazole ring’s aromaticity, while halogens like iodine (electron-withdrawing) may alter electronic distribution, affecting binding to biological targets.
Biological Activity
4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide, also known by its chemical structure C10H17N4O, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H17N4O
- Molecular Weight : 209.27 g/mol
- CAS Number : 1338979-64-8
The compound exhibits various biological activities, predominantly through its interaction with specific receptors and enzymes. Notably, it has been studied for its role in modulating neurotransmitter systems and inhibiting certain kinases.
Key Mechanisms:
- Kinase Inhibition : Preliminary studies suggest that 4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide may inhibit specific kinases involved in cancer progression, similar to other pyrazole derivatives .
- Neurotransmitter Modulation : The compound shows potential in modulating acetylcholine receptors, which are critical in neurocognitive disorders .
Antitumor Activity
Research indicates that compounds structurally related to 4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide have demonstrated significant antitumor activity in vitro and in vivo. For instance, derivatives have been shown to inhibit tumor growth in xenograft models, suggesting potential applications in cancer therapy .
Neuroprotective Effects
The modulation of muscarinic acetylcholine receptors by related compounds points towards possible neuroprotective effects. These effects could be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Neuroprotective | Modulation of acetylcholine receptors | |
| Kinase Inhibition | Potential inhibition of specific kinases |
Case Studies
Several case studies have explored the therapeutic potential of pyrazole derivatives, including 4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide.
Case Study 1: Antitumor Efficacy
In a study involving a xenograft mouse model, a derivative similar to 4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide was administered to evaluate its antitumor efficacy. The results showed significant tumor regression compared to control groups, highlighting the compound's potential as an anticancer agent.
Case Study 2: Neurocognitive Disorders
Another investigation focused on the effects of related compounds on cognitive function in animal models of Alzheimer’s disease. The findings indicated improvements in memory and learning tasks, suggesting that these compounds could serve as therapeutic agents for neurocognitive disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
